5-(Methylamino)pentanoic acid

Übersicht

Beschreibung

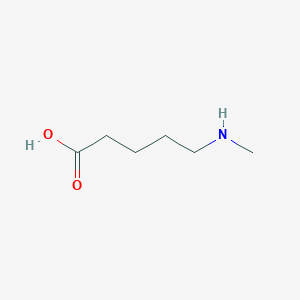

5-(Methylamino)pentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, where a methylamino group is attached to the fifth carbon atom of the pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(Methylamino)pentanoic acid involves the reaction of 1-methylpiperidin-2-one with an aqueous hydrochloric acid solution. The mixture is stirred at elevated temperatures (130°C overnight and an additional 3 hours at 150°C). The water is then evaporated, and the resulting wet white solid is treated with dioxane and diethyl ether to obtain the final product as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

5-(Methylamino)pentanoic acid (5-MPA) is an organic compound with the molecular formula and a molecular weight of approximately 115.18 g/mol. It is an amino acid derivative featuring a methylamino group at the fifth carbon of a pentanoic acid backbone. 5-MPA is a white crystalline powder, soluble in water, making it suitable for various biological applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Modified Peptides: 5-MPA can be incorporated into peptide chains through amide bond formation, creating modified peptides with specific properties for studying protein function, designing new drugs, or developing diagnostic tools.

Radiotracers for PET Imaging: 5-MPA can be radiolabeled with isotopes like carbon-11 () or fluorine-18 () to create radiotracers for positron emission tomography (PET) imaging. Radiolabeled 5-MPA derivatives can be used to study various aspects of metabolism, such as neurotransmitter function or tumor growth.

Supramolecular Assemblies: 5-MPA can be modified and functionalized to create supramolecular assemblies with unique properties, useful in drug delivery systems, sensors, and catalysts. These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.

Intermediate in Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Metabolic Pathways and Enzyme Interactions: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Precursor for Drug Development: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Production of Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into amines or alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups. Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wirkmechanismus

The mechanism of action of 5-(Methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of pentanoic acid, it can act as a weak agonist for certain receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Aminopentanoic acid: A similar compound with an amino group instead of a methylamino group.

5-Methylaminovaleric acid: Another derivative with slight structural differences.

Uniqueness

5-(Methylamino)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(Methylamino)pentanoic acid, a derivative of amino acids, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pentanoic acid backbone with a methylamino group attached at the fifth carbon. Its molecular formula is with a molecular weight of approximately 113.18 g/mol. The presence of the methylamino group enhances its solubility and bioavailability, potentially leading to distinct pharmacological effects.

1. Neurotransmission Modulation

Research indicates that this compound may interact with neurotransmitter systems. Preliminary studies suggest it could influence neurotransmission pathways, although the specific mechanisms remain to be fully elucidated. For instance, compounds similar in structure have shown binding affinities for receptors involved in neurotransmission, which may extend to this compound as well.

2. Antioxidant and Antimicrobial Activities

Several studies have explored the antioxidant properties of amino acid derivatives, including this compound. It has been suggested that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, antimicrobial activity has been noted against various pathogens, although specific data on this compound remains limited .

3. Metabolic Regulation

In metabolic studies using murine models, derivatives of this compound have shown potential in regulating amino acid levels in the brain. For example, compounds like AIB (2-aminoisobutyric acid), which share structural similarities, were effective in reducing phenylalanine levels in Pahenu2 mice models of phenylketonuria (PKU). Such findings suggest that this compound could play a role in metabolic disorders related to amino acid transport .

Case Studies and Research Findings

Case Study: Murine Model of PKU

- Objective : To evaluate the effect of methylated amino acids on brain amino acid levels.

- Method : Intraperitoneal administration of various amino acids including this compound.

- Results : Significant reductions in brain phenylalanine levels were observed with certain methylated analogs, indicating potential therapeutic applications for metabolic disorders .

| Compound | Administration Route | Effect on Brain Phenylalanine |

|---|---|---|

| AIB | Intraperitoneal | Significant reduction |

| MAIB | Intraperitoneal | Tendency to lower |

| MePent | Intraperitoneal | No significant effect |

Synthesis Methods

The synthesis of this compound can be approached through several chemical pathways. Common methods include:

- Direct alkylation of pentanoic acid derivatives.

- Reductive amination techniques involving appropriate amines.

Each method has implications for yield and purity, making it essential to select an appropriate synthesis route based on the intended application .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Exploration of its interactions with specific receptors and enzymes involved in neurotransmission and metabolism.

- Comprehensive antimicrobial testing against a broader range of pathogens.

Eigenschaften

IUPAC Name |

5-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-5-3-2-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVZMERLBCRJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470226 | |

| Record name | 5-methylaminopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-30-9 | |

| Record name | 5-methylaminopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.